molecular formula C16H11N3O8S B2994079 (Z)-methyl 2-(6-((5-nitrofuran-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate CAS No. 905661-51-0

(Z)-methyl 2-(6-((5-nitrofuran-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate

Cat. No.: B2994079
CAS No.: 905661-51-0
M. Wt: 405.34
InChI Key: LAXCUGXSQOUKEC-MSUUIHNZSA-N
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Description

5-Nitrofuran derivatives are a class of compounds that have been extensively employed for a number of years. They are used as antibacterial, antiprotozoal, and anticancer agents .


Synthesis Analysis

The synthesis of some 5-nitrofuran derivatives involves the acid-catalysed condensation of 5-nitrofuran-2-carboxaldehyde with diols in boiling benzene . This process results in the formation of cyclic nitrofuranyl acetals .


Molecular Structure Analysis

The molecular structure of 5-nitrofuran derivatives can vary depending on the substituents attached to the nitrofuran ring .


Chemical Reactions Analysis

Biomimetic reduction of these nitrofuran acetals with sodium borohydride in the presence of palladium triggers the release of the parent diols .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-nitrofuran derivatives can vary depending on the substituents attached to the nitrofuran ring .

Scientific Research Applications

Antimicrobial Applications

Compounds related to benzothiazole-imino-benzoic acid ligands, especially those combined with metal ions like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), have been synthesized and characterized, showing good antimicrobial activity against bacterial strains causing infections in various human tissues. This suggests a potential application of similar compounds in developing antimicrobial agents (Mishra et al., 2019).

Anti-Helicobacter pylori Activity

Derivatives related to the 5-nitrofuran scaffold have demonstrated significant inhibitory activity against Helicobacter pylori, a bacterium associated with several gastrointestinal diseases. This indicates the potential use of these compounds in creating therapies targeting H. pylori infections (Mohammadhosseini et al., 2009).

Antiparasitic Applications

Thiazolides, including nitazoxanide and its analogs, have shown a broad spectrum of activity against a variety of parasites. Studies reveal that the nitro group commonly associated with thiazolides is not necessarily required for antiparasitic activity, suggesting that modifications to these compounds could yield new, effective antiparasitic agents (Esposito et al., 2005).

Anti-leishmanial Activity

Novel series of thiadiazol-2-amines with modifications such as the N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety have exhibited promising anti-leishmanial activity. This underscores the potential of such compounds in the treatment of leishmaniasis, a disease caused by parasites of the genus Leishmania (Tahghighi et al., 2012).

Antiproliferative Activity against Human Cancer Cell Lines

Research on novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones and their derivatives has demonstrated antiproliferative activity against various human cancer cell lines. This suggests the potential application of similar compounds in developing anticancer therapies (Chandrappa et al., 2008).

Properties

IUPAC Name

methyl 2-[6-(5-nitrofuran-2-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O8S/c1-24-14(20)6-18-8-4-10-11(26-7-25-10)5-12(8)28-16(18)17-15(21)9-2-3-13(27-9)19(22)23/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXCUGXSQOUKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(O4)[N+](=O)[O-])OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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